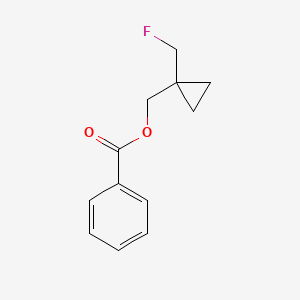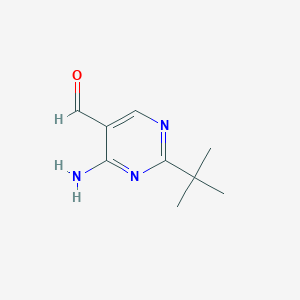![molecular formula C13H15NO2 B12969597 7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine](/img/structure/B12969597.png)
7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine is a heterocyclic compound that belongs to the class of chromenopyridines. This compound is characterized by its unique structure, which includes a chromene ring fused with a pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine can be achieved through a multi-step process involving the reaction of 4-oxo-4H-chromene-3-carbaldehydes with malononitrile or cyanoacetates and aromatic amines. This reaction is typically carried out under catalyst-free conditions in an environmentally friendly medium, such as a mixture of ethanol and water (3:1 v/v) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. This includes optimizing reaction conditions to minimize waste and using less-toxic reagents.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromene or pyridine rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chromene or pyridine rings.
Scientific Research Applications
7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antibacterial and anticancer properties, are of interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine: Another heterocyclic compound with a similar structure but different ring fusion.
4′,5,7-Trihydroxy-3′-methoxyflavone: A flavonoid with methoxy and hydroxyl groups, showing different biological activities.
Uniqueness
7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine is unique due to its specific ring structure and the presence of both chromene and pyridine moieties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
7-methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine |
InChI |
InChI=1S/C13H15NO2/c1-15-12-6-2-4-10-9-5-3-7-14-11(9)8-16-13(10)12/h2,4-6,11,14H,3,7-8H2,1H3 |
InChI Key |
UMAYYRUJBGIGGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OCC3C2=CCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


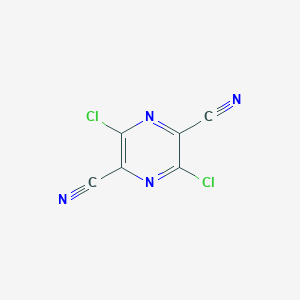
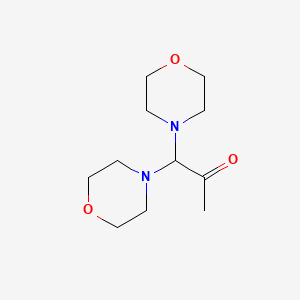

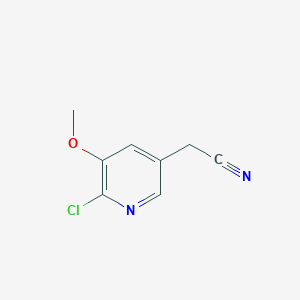

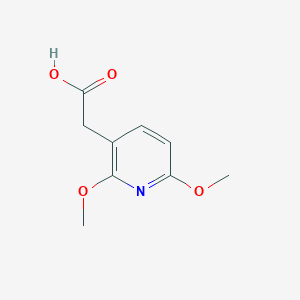

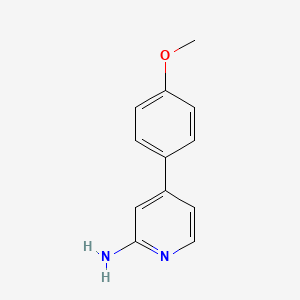
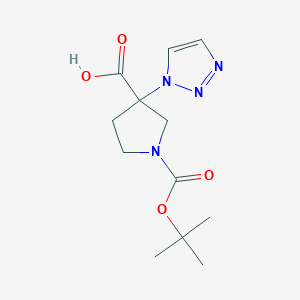
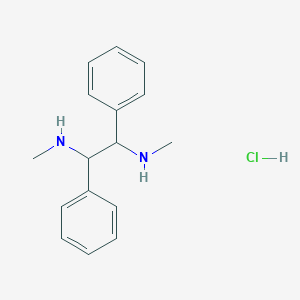
![2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12969583.png)
